molecular formula C12H16BrNO B8480790 1-(2-Amino-5-bromo-phenyl)cyclohexanol

1-(2-Amino-5-bromo-phenyl)cyclohexanol

Cat. No.: B8480790
M. Wt: 270.17 g/mol
InChI Key: APLKINOTQCGFDO-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromo-phenyl)cyclohexanol is a substituted cyclohexanol derivative featuring a brominated aromatic ring and an amino group.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

1-(2-amino-5-bromophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H16BrNO/c13-9-4-5-11(14)10(8-9)12(15)6-2-1-3-7-12/h4-5,8,15H,1-3,6-7,14H2

InChI Key

APLKINOTQCGFDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=C(C=CC(=C2)Br)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Amino-5-bromo-phenyl)cyclohexanol with three related compounds, focusing on synthesis, physicochemical properties, and applications.

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

  • Structure : Differs by a 4-methoxy group on the phenyl ring and an ethyl bridge.
  • Synthesis : Prepared via reductive amination using borane-dimethyl sulfide (BDMS) or AlCl3-NaBH4 in tetrahydrofuran, followed by N,N-dimethylation with formic acid-formaldehyde .
  • Applications : Intermediate in venlafaxine (antidepressant) synthesis .
  • Key Difference : The bromo substituent in the target compound may enhance electrophilic aromatic substitution reactivity, whereas the methoxy group in this analog improves solubility and hydrogen-bonding capacity.

1-Cyano-[(4-methoxyphenyl)methyl]cyclohexanol

  • Structure: Contains a cyano group and 4-methoxyphenylmethyl substituent.
  • Synthesis: Produced via phase-transfer catalysis (PEG-400 or Aliquate-336) between cyclohexanone and 4-methoxyphenyl acetonitrile .
  • Applications : Precursor to venlafaxine intermediates.
  • Key Difference: The amino and bromo groups in the target compound introduce nucleophilic and halogen-bonding capabilities absent in this cyano-substituted analog.

Desvenlafaxine Succinate

  • Structure: Features a 4-hydroxyphenyl group and dimethylaminoethyl chain.
  • Synthesis: Derived from 1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexanol via salt formation with succinic acid .
  • Applications : Active metabolite of venlafaxine, used as an antidepressant .
  • Key Difference : The bromo substituent in the target compound may alter pharmacokinetics (e.g., metabolic stability) compared to the hydroxyl group in desvenlafaxine.

Physicochemical and Functional Comparison

Property This compound 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol 1-Cyano-[(4-methoxyphenyl)methyl]cyclohexanol Desvenlafaxine Succinate
Molecular Weight ~280.14 g/mol (estimated) 293.38 g/mol 273.35 g/mol 399.48 g/mol
Substituent Effects Bromo (electron-withdrawing), amino Methoxy (electron-donating), amino Methoxy, cyano Hydroxyl, dimethylamino
Synthetic Route Likely reductive amination or halogenation Reductive amination with BDMS Phase-transfer catalysis Salt formation
Bioactivity Underexplored Antidepressant intermediate Pharmaceutical precursor Antidepressant

Research Implications and Gaps

  • Reactivity: The bromo group in this compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), which are unexplored in the provided evidence.
  • Safety : Brominated aromatics often require careful handling due to toxicity risks (cf. bromomethylcyclohexane in ), suggesting similar precautions for this compound.

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